molecular formula C13H21N3 B13209785 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane

Cat. No.: B13209785
M. Wt: 219.33 g/mol
InChI Key: VVJMDTIUALFTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane is a chemical compound that features a unique spirocyclic structure. This compound contains a pyrazole ring fused with an azaspiro ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane typically involves the reaction of a pyrazole derivative with an azaspiro compound under specific conditions. One common method includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, which react in the presence of a catalyst to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-4-yl)-2-azaspiro[3.4]octane

InChI

InChI=1S/C13H21N3/c1-10(2)16-8-11(7-15-16)12-13(9-14-12)5-3-4-6-13/h7-8,10,12,14H,3-6,9H2,1-2H3

InChI Key

VVJMDTIUALFTKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2C3(CCCC3)CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.